molecular formula C14H26N2O2 B2448466 2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2320380-59-2

2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

Cat. No.: B2448466
CAS No.: 2320380-59-2
M. Wt: 254.374
InChI Key: JJDLBVWQKLENLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. Its primary research value lies in its role as a key precursor in the synthesis of agonists for the G protein-coupled receptor 52 (GPR52) source . GPR52 is considered a promising non-dopaminergic target for psychiatric disorders such as schizophrenia, and agonists of this receptor have demonstrated potential in modulating psychotic-like behaviors and cognitive deficits in preclinical models without inducing catalepsy, a common side effect of traditional antipsychotics source . The structure of this compound, featuring a 1,4-diazepane ring linked to a tetrahydrofuran (oxolane) moiety, is integral to the pharmacophore required for binding and activation of the GPR52 receptor. Researchers utilize this intermediate to explore structure-activity relationships and to develop more potent and selective drug candidates, thereby advancing the understanding of GPCR signaling and its therapeutic applications in neuropsychiatric disease.

Properties

IUPAC Name

2,2-dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)13(17)16-7-4-6-15(8-9-16)12-5-10-18-11-12/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDLBVWQKLENLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCN(CC1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazepane ring and the introduction of the tetrahydrofuran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-one
  • 2,2-Dimethyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-3-one

Uniqueness

2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diazepane ring and a tetrahydrofuran moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Biological Activity

2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features, which include a diazepane ring and an oxolane moiety, suggest various mechanisms of action that could be exploited in medicinal chemistry. This article reviews the biological activity of this compound, highlighting key research findings, potential applications, and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C17H27N3O3C_{17}H_{27}N_{3}O_{3}, with a molecular weight of 321.4 g/mol. Its structure includes a diazepane ring, which is often associated with anxiolytic and sedative properties, and an oxolane (tetrahydrofuran) ring that may enhance its solubility and bioavailability.

PropertyValue
Molecular FormulaC₁₇H₂₇N₃O₃
Molecular Weight321.4 g/mol
CAS Number2309232-53-7

Pharmacological Profile

Research indicates that compounds with diazepane structures exhibit a range of pharmacological activities, including anxiolytic, anticonvulsant, and muscle relaxant effects. The specific biological activities of 2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one have been explored in various studies:

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Study on Diazepane Derivatives : A comprehensive study published in PubMed examined various diazepane derivatives and their interaction with GABA_A receptors. It was found that modifications to the diazepane structure significantly affected their binding affinity and efficacy as anxiolytics .
  • Antimicrobial Activity Assessment : A study focused on the synthesis of novel diazepane compounds demonstrated promising antimicrobial activity against gram-positive bacteria, suggesting that similar modifications to 2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one could yield effective antimicrobial agents .

The biological activity of 2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one can be attributed to several mechanisms:

  • GABA_A Receptor Modulation : By enhancing GABAergic transmission, the compound may produce anxiolytic effects similar to other benzodiazepines.
  • Interaction with Neurotransmitter Systems : The compound may affect other neurotransmitter systems (e.g., serotonin or dopamine), contributing to its potential therapeutic effects.
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could play a role in neuroprotection.

Q & A

Q. What are the recommended synthetic routes for 2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one, and how do reaction conditions influence yield and purity?

Answer: The compound can be synthesized via stepwise coupling reactions between the diazepane and oxolane moieties. Key factors include:

  • Temperature control : Optimal yields (70–85%) are achieved at 60–80°C, avoiding thermal degradation of intermediates .
  • Catalysts : Use palladium-based catalysts for cross-coupling reactions, ensuring regioselectivity in diazepane functionalization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane is preferred for final purification .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) resolves structural analogs with minor chain-length variations (e.g., pentan-1-one vs. propan-1-one derivatives) .

Q. What spectroscopic techniques are optimal for characterizing this compound, and how are spectral assignments validated?

Answer:

  • NMR : ¹H and ¹³C NMR identify the oxolane (δ 3.5–4.0 ppm for oxolane protons) and diazepane (δ 2.5–3.0 ppm for N-CH₂ groups) moieties. Compare with PubChem data for analogous structures (e.g., CAS 2310014-80-1) .
  • IR : Stretching frequencies at 1650–1700 cm⁻¹ confirm the ketone group .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₅H₂₈N₂O₂) with <2 ppm error .
  • Validation : Cross-reference spectral data with structurally similar compounds (e.g., 3-cyclopentyl-1-[3-(4-phenylpiperazin-1-yl)propan-1-one) to resolve ambiguities .

Q. How is the compound’s potential biological activity screened in preliminary assays?

Answer:

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer screening : Conduct MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with cisplatin as a positive control .
  • Cytotoxicity : Evaluate selectivity via parallel assays on non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, molecular docking) guide the design of derivatives with enhanced bioactivity?

Answer:

  • QSAR modeling : Train models on datasets of diazepane derivatives to predict logP, polar surface area, and binding affinity. Prioritize derivatives with lower logP (<3) for improved blood-brain barrier penetration .
  • Molecular docking : Target enzymes like CYP450 or kinases (e.g., EGFR) using AutoDock Vina. Validate docking poses with MD simulations (10 ns trajectories) to assess stability .
  • AI-driven design : Use PubChem and ChEMBL datasets to train generative adversarial networks (GANs) for novel scaffold generation .

Q. How should researchers address contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

Answer:

  • Assay standardization : Replicate assays under controlled conditions (e.g., identical cell passage numbers, serum-free media) to minimize variability .
  • Compound purity : Verify purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase). Impurities (e.g., shorter-chain analogs) may skew results .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., apoptosis vs. off-target effects) .

Q. What strategies optimize the compound’s stability in physiological conditions for in vivo studies?

Answer:

  • pH stability : Conduct accelerated degradation studies (pH 1–9, 37°C). The oxolane ring is prone to hydrolysis at pH <3; buffer formulations (e.g., phosphate pH 7.4) enhance stability .
  • Metabolic profiling : Use liver microsomes to identify major metabolites (e.g., N-demethylation products). Introduce fluorinated substituents to block metabolic hotspots .
  • Encapsulation : Nanoformulation with PLGA nanoparticles (150–200 nm diameter) improves plasma half-life in rodent models .

Q. How can researchers resolve challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Suzuki-Miyaura couplings to retain >98% enantiomeric excess (ee) .
  • Continuous flow synthesis : Optimize residence time (5–10 minutes) and temperature (70°C) for diazepane-oxolane coupling, achieving 90% yield at 100 g/day throughput .
  • Quality control : Use chiral HPLC (Chiralpak AD-H column) for batch-to-batch consistency .

Q. Methodological Notes

  • Safety : Follow GHS protocols (H302, H315, H319) for handling; use fume hoods and nitrile gloves during synthesis .
  • Data reporting : Adopt APA standards for experimental reproducibility (e.g., detailed SI with raw spectral data) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.